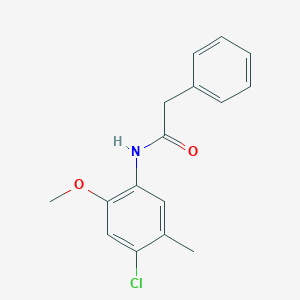
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CMMPA is a white crystalline powder that belongs to the class of acetanilide derivatives. It is a non-steroidal anti-inflammatory drug (NSAID) that has been used to treat various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. However, the focus of
Applications De Recherche Scientifique
CMMPA has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, CMMPA has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It does so by inducing apoptosis, which is programmed cell death, in cancer cells. CMMPA has also been studied in neuroscience research, where it has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, CMMPA has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Mécanisme D'action
The mechanism of action of CMMPA involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX enzymes, CMMPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CMMPA has been shown to have various biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain. It also has antioxidant properties, which protect cells from oxidative damage. CMMPA has been shown to improve cognitive function and memory in animal models. It also has neuroprotective effects, which protect neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
CMMPA has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research. It has been extensively studied, which provides a wealth of information on its properties and potential applications. However, CMMPA also has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its duration of action.
Orientations Futures
There are several future directions for the research on CMMPA. One direction is to develop new derivatives of CMMPA with improved efficacy and fewer side effects. Another direction is to study the potential of CMMPA in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, the mechanism of action of CMMPA needs to be further elucidated to better understand its potential applications.
In conclusion, CMMPA is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on CMMPA provides a foundation for the development of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of CMMPA involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with phenylacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure CMMPA.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-8-14(15(20-2)10-13(11)17)18-16(19)9-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZUDSPUQDSNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5872216.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5872240.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)
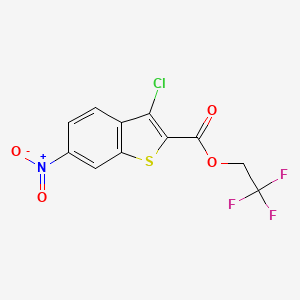
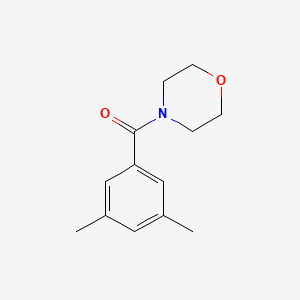
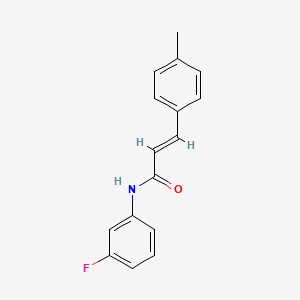
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5872290.png)
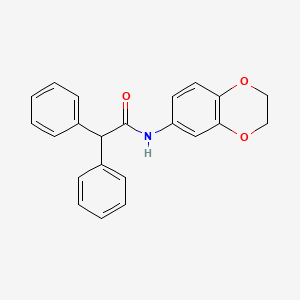



![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)
